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molecular formula C11H9IN4 B3080954 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1093676-98-2

3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3080954
M. Wt: 324.12 g/mol
InChI Key: OETAQZDASZNCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546390B2

Procedure details

8.2 A solution of 1.125 g (4.4 mmol) of iodine in 16 ml of DMF is slowly added dropwise at RT to a suspension of 901 mg (4.4 mmol) of 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine and 620 mg (11.1 mmol) of KOH in 12 ml of DMF. When the addition is complete, the mixture is stirred at RT for a further 30 min. The reaction mixture is subsequently poured into 300 ml of an ice-cold, saturated sodium sulfite solution. The yellow precipitate is filtered off with suction and washed with 10 ml of ice-cold water. The filter residue is dried, giving 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine as beige crystals, ESI 325
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
901 mg
Type
reactant
Reaction Step One
Name
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.[CH3:3][N:4]1[CH:8]=[C:7]([C:9]2[CH:10]=[C:11]3[CH:17]=[CH:16][NH:15][C:12]3=[N:13][CH:14]=2)[CH:6]=[N:5]1.[OH-].[K+].S([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[I:1][C:17]1[C:11]2[C:12](=[N:13][CH:14]=[C:9]([C:7]3[CH:6]=[N:5][N:4]([CH3:3])[CH:8]=3)[CH:10]=2)[NH:15][CH:16]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.125 g
Type
reactant
Smiles
II
Name
Quantity
901 mg
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=C2C(=NC1)NC=C2
Name
Quantity
620 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The yellow precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with 10 ml of ice-cold water
CUSTOM
Type
CUSTOM
Details
The filter residue is dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CNC2=NC=C(C=C21)C=2C=NN(C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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